![molecular formula C21H30ClNO4 B14789249 (10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is a synthetic steroid compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of various steroidal drugs.
Vorbereitungsmethoden
The synthesis of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride typically involves multi-step organic reactions. The starting materials are often other steroidal compounds, which undergo a series of chemical transformations including oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride can undergo various chemical reactions:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It is studied for its effects on various biological pathways.
Medicine: It is a precursor in the production of steroidal drugs used to treat conditions like inflammation and hormonal imbalances.
Industry: It is used in the manufacture of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It can bind to steroid receptors, influencing gene expression and modulating various physiological processes. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride can be compared with other similar steroidal compounds such as:
21-Amino-17-hydroxyprogesterone hydrochloride: Similar in structure but with different functional groups.
11,17-Dihydroxyprogesterone: Lacks the amino group present in 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride.
The uniqueness of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H30ClNO4 |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11,22H2,1-2H3;1H/t14?,15?,16?,18?,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
PXRUZTQQOFYZBH-XTEJZWACSA-N |
Isomerische SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C)O.Cl |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



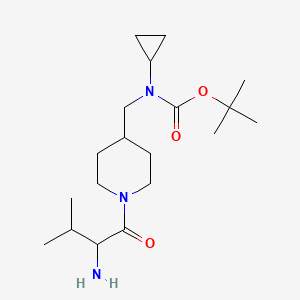
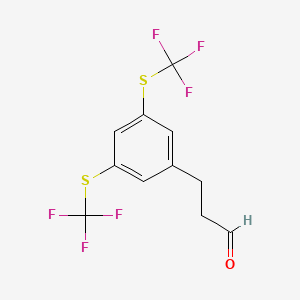
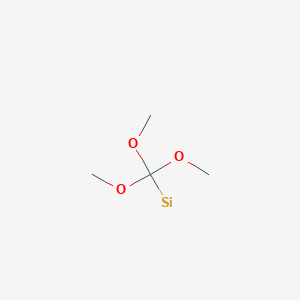




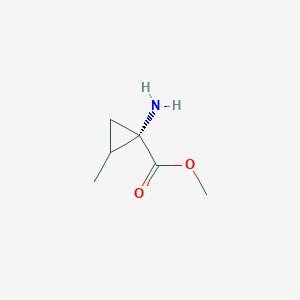

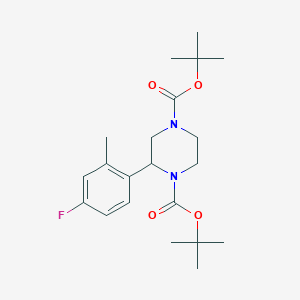
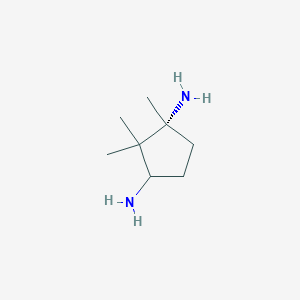
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
